Cholestan-3-ol

Vue d'ensemble

Description

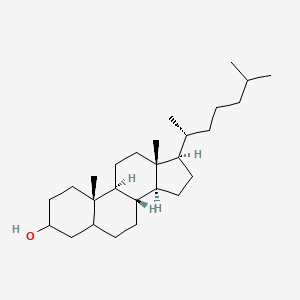

Cholestan-3-ol: is a sterol compound with the molecular formula C₂₇H₄₈O and a molecular weight of 388.67 g/mol . It is a derivative of cholesterol and is found in various biological systems. This compound exists in different stereoisomeric forms, including (3α,5β)-Cholestan-3-ol and (3β,5β)-Cholestan-3-ol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cholestan-3-ol can be synthesized through various methods. One common approach involves the reduction of cholesterol using specific reagents. For instance, the reduction of cholesterol with sodium borohydride in the presence of methanol can yield this compound . Another method involves the isomerization of cholestanol using acidic catalysts .

Industrial Production Methods: In industrial settings, this compound is often produced through the microbial transformation of cholesterol. Specific strains of bacteria or fungi are employed to convert cholesterol into this compound under controlled conditions . This biotechnological approach is favored for its efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions: Cholestan-3-ol undergoes various chemical reactions, including:

Substitution: this compound can undergo substitution reactions, such as the formation of esters when reacted with acyl chlorides .

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Acyl chlorides in the presence of pyridine or triethylamine.

Major Products:

Oxidation: Cholestan-3-one.

Reduction: Various stereoisomers of this compound.

Substitution: Cholestan-3-yl esters.

Applications De Recherche Scientifique

Antibacterial Properties

Cholestan-3-ol has been studied for its antibacterial activity against various pathogens. A notable study investigated the antibacterial effects of steroid compounds extracted from the green algae Ulva fasciata, which included this compound. The results demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for Bacillus subtilis was found to be 500 μg/mL, indicating its potential as a natural antibacterial agent in combating antibiotic-resistant strains .

Table 1: Antibacterial Activity of this compound Extracts

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 300 μg/mL |

| Bacillus subtilis | 500 μg/mL |

| Escherichia coli | 1000 μg/mL |

Role in Metabolic Disorders

This compound is closely associated with metabolic disorders, particularly cerebrotendinous xanthomatosis (CX), a rare inherited condition characterized by the accumulation of cholestanol in various tissues. Research indicates that patients with CX exhibit an abnormal biosynthesis pathway where cholesterol is converted to cholestanol at an accelerated rate. This condition leads to significant health complications, including premature atherosclerosis and neurological issues . Understanding this metabolic pathway is crucial for developing targeted therapies for individuals affected by CX.

Environmental Studies

This compound is also relevant in environmental science, particularly in studies assessing the impact of human activities on ecosystems. As a compound found in human waste, it serves as a biomarker for fecal contamination in water bodies. Its presence can indicate pollution levels and help assess the health of aquatic environments . This application underscores the importance of monitoring this compound levels to maintain ecological balance.

Further research is warranted to explore the full potential of this compound in pharmacology and environmental science. Investigating its mechanisms of action against bacterial strains could lead to novel antibiotic formulations. Additionally, understanding its biosynthetic pathways may provide insights into managing metabolic disorders like CX.

Mécanisme D'action

Cholestan-3-ol exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, influencing membrane fluidity and permeability . Additionally, this compound can modulate the activity of membrane-bound enzymes and receptors, impacting various cellular processes .

Comparaison Avec Des Composés Similaires

Cholestanol: Similar in structure but differs in the position of the hydroxyl group.

Cholesterol: The precursor to cholestan-3-ol, with a double bond in the steroid nucleus.

Coprostanol: A reduction product of cholesterol with a different stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry and its role as an intermediate in the biosynthesis and metabolism of other sterols. Its distinct properties make it valuable in various biochemical and industrial applications .

Activité Biologique

Cholestan-3-ol, also known as cholestanol, is a sterol compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the various biological activities associated with this compound, including its antibacterial properties, effects on cholesterol metabolism, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a steroidal structure with the molecular formula . Its structure includes a hydroxyl group at the C-3 position, which influences its solubility and biological interactions. The compound exists in two stereoisomeric forms: 5α-cholestan-3-ol and 5β-cholestan-3-ol, each exhibiting distinct biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. A study focused on the extraction of steroids from the green algae Ulva fasciata identified cholestan-3-one and cholestanol as active compounds against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods:

| Bacteria | Cholestan-3-one (µg/mL) | This compound (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 200 | 300 |

| Bacillus cereus | 300 | 500 |

| Bacillus subtilis | 500 | 500 |

| Escherichia coli | 1000 | 1000 |

These findings suggest that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .

Effects on Cholesterol Metabolism

This compound has been implicated in cholesterol metabolism, particularly in its role as a precursor in the biosynthetic pathway of steroid hormones. Research indicates that this compound can influence the expression of low-density lipoprotein (LDL) receptors. A study demonstrated that derivatives of this compound could activate LDL receptor promoters in cellular assays, suggesting a potential mechanism for regulating cholesterol levels in the body .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated. In vitro studies have shown that certain derivatives of cholestan can induce apoptosis in cancer cell lines. For instance, extracts containing cholestanol exhibited significant cytotoxicity against MCF-7 breast cancer cells, with morphological changes indicating cell death . This suggests a potential role for cholestan derivatives in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Activity : A study on Ulva fasciata revealed that both cholestanol and its derivatives exhibited varying degrees of antimicrobial activity against clinical isolates of bacteria such as Escherichia coli and Staphylococcus aureus. The research emphasized the need for further exploration of these compounds as natural antimicrobial agents .

- Cholesterol Regulation : In an investigation into cholesterol biosynthesis, it was found that certain analogs of cholestan could inhibit cholesterol production in Chinese hamster ovary (CHO) cells by affecting the LDL receptor pathway. This highlights the therapeutic potential of cholestan derivatives in managing hypercholesterolemia .

- Cytotoxicity Studies : Research assessing the cytotoxic effects of various steroid compounds indicated that cholestanol could be effective against specific cancer cell lines, warranting further investigation into its mechanisms and potential applications in oncology .

Propriétés

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21?,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXCDOBOSTCEI-BPAAZKTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859347 | |

| Record name | Cholestan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27409-41-2 | |

| Record name | Cholestan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.